Dihydro Astrophloxine

Description

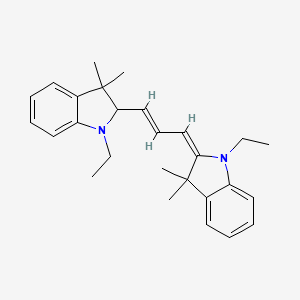

Dihydro Astrophloxine is a dihydroaromatic compound hypothesized to belong to the 9,10-dihydrophenanthrene derivative family, based on structural analogs identified in botanical and synthetic studies . Its dihydro configuration reduces aromaticity, enhancing reactivity at specific positions, which may influence applications in pharmaceuticals or materials science.

Properties

IUPAC Name |

(2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-2H-indol-2-yl)prop-2-enylidene]-3,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2/h9-19,24H,7-8H2,1-6H3/b18-13+,25-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCNORCLQFTDDF-KFTWTFIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/3\C(C4=CC=CC=C4N3CC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658053 | |

| Record name | 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132970-43-4 | |

| Record name | 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydro Astrophloxine can be synthesized through a multi-step process starting from 1,1’-diethyl-3,3,3’,3’-tetramethylindocarbocyanine iodide. The synthesis involves the reduction of the parent compound using sodium tetrahydroborate in methanol under an inert atmosphere . The reaction typically yields a high purity product with a yield of around 97%.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Dihydro Astrophloxine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can further modify the structure of this compound, leading to the formation of new compounds.

Substitution: The aromatic rings in this compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium tetrahydroborate is commonly used for reduction reactions.

Substitution: Various halogens and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce different indole derivatives.

Scientific Research Applications

Dihydro Astrophloxine has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent dye in various chemical assays and imaging techniques.

Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of Dihydro Astrophloxine involves its interaction with specific molecular targets within cells. The compound can bind to various proteins and enzymes, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarities and Differences

The table below summarizes key structural and functional attributes of Dihydro Astrophloxine and related compounds:

Key Research Findings

- Electronic Applications : 1,4-Dihydropyrrolopyrroles demonstrate superior charge transfer efficiency in solar cells compared to simpler dihydroaromatics, attributed to their extended conjugation and carboxylic acid anchoring groups . This compound’s hypothetical structure may lack these functional groups, limiting its direct use in electronics unless modified.

- Biological Activity : Blestriarene A and dihydro quercetin exhibit antioxidant properties, but their mechanisms differ. Blestriarene A’s dimeric structure enhances stability, while dihydro quercetin’s catechol groups facilitate radical scavenging . This compound’s hydroxyl/methoxy substituents may position it as a mid-potency antioxidant.

- Synthetic Accessibility : 1,4-Dihydropyrrolopyrroles are synthesized in high yields (>80%) under mild conditions , whereas dihydrophenanthrenes like blestriarenes require complex extraction or multi-step synthesis . This suggests this compound’s viability may depend on scalable synthetic routes.

Critical Analysis of Functional Divergence

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy in this compound) versus electron-withdrawing groups (e.g., carboxylic acids in pyrrolopyrroles) dictates solubility and reactivity. For instance, ester groups in pyrrolopyrroles improve TiO₂ binding in solar cells , whereas methoxy groups may enhance lipid solubility for drug delivery.

- Aromaticity vs. Reactivity : Fully aromatic phenanthrenes exhibit lower reactivity due to conjugation, whereas dihydro derivatives like this compound and blestriarenes enable selective functionalization at saturated positions .

Biological Activity

Dihydro Astrophloxine is a synthetic compound belonging to the indole family, characterized by its complex molecular structure and diverse applications in scientific research. Its unique properties make it valuable for various biological studies, particularly in cellular imaging and therapeutic research. This article explores the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.

- Molecular Formula : C27H34N2

- Molecular Weight : 386.6 g/mol

- CAS Number : 1132970-43-4

This compound is synthesized through a multi-step process starting from 1,1’-diethyl-3,3,3’,3’-tetramethylindocarbocyanine iodide, involving reduction reactions that enhance its fluorescent properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can bind to proteins and enzymes, altering their activity and influencing various cellular processes. This interaction is crucial for its applications in fluorescence microscopy and cellular imaging.

Applications in Biological Research

This compound has been employed in several key areas of biological research:

- Fluorescent Dye : Used extensively in chemical assays and imaging techniques to visualize cellular processes.

- Cellular Marker : Acts as a marker in fluorescence microscopy, allowing researchers to study cellular dynamics and interactions.

- Therapeutic Research : Investigated for potential anti-cancer and anti-inflammatory effects, highlighting its relevance in medical research.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Unique Features |

|---|---|

| Astrophloxine | Known for dual functionality as both a dye and a probe for biological targets. |

| Indocarbocyanine | Another indole derivative used in fluorescence imaging but with different properties. |

| Tetramethylindocarbocyanine | Shares structural similarities but varies in reactivity and application. |

This compound retains some fluorescent properties of its parent compound, Astrophloxine, while potentially differing in reactivity and specificity .

Case Studies

Recent studies have demonstrated the efficacy of this compound in various biological contexts:

- Detection of Amyloid Aggregates :

-

Cell Membrane Dynamics :

- Research indicated that this compound could be utilized to monitor changes in cell membrane dynamics, providing insights into cellular health and interactions under various conditions.

-

Therapeutic Potential :

- Investigations into the anti-cancer properties of this compound have revealed its potential to inhibit tumor growth through specific molecular pathways, although further studies are required to fully elucidate these mechanisms.

Q & A

Q. How can researchers critically evaluate conflicting hypotheses about this compound’s role in modulating enzymatic activity?

- Methodological Answer : Employ enzyme kinetics (Michaelis-Menten analysis) under varied substrate concentrations and inhibitor doses. Compare kinetic parameters (Km, Vmax) across studies and assess statistical power. Structural biology techniques (cryo-EM, X-ray crystallography) can resolve binding modes, while isothermal titration calorimetry (ITC) quantifies thermodynamic interactions .

Q. What innovative methodologies could address gaps in understanding the metabolic fate of this compound in mammalian systems?

- Methodological Answer : Use stable isotope tracing (e.g., 13C-labeled compounds) with mass spectrometry imaging (MSI) to map tissue-specific metabolism. Gut microbiome contributions can be assessed via germ-free animal models. Integrate metabolomic flux analysis with machine learning to predict novel metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.